molecular formula C11H11Cl2NO3 B11175680 ethyl N-[(2,5-dichlorophenyl)carbonyl]glycinate

ethyl N-[(2,5-dichlorophenyl)carbonyl]glycinate

Cat. No.: B11175680
M. Wt: 276.11 g/mol
InChI Key: JDSIJRBVXPRIHJ-UHFFFAOYSA-N
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Description

Ethyl N-[(2,5-dichlorophenyl)carbonyl]glycinate is a chemical compound with the molecular formula C11H11Cl2NO3 and a molecular weight of 276.12 g/mol . . This compound is often used as an intermediate in the synthesis of various pharmaceuticals and other organic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl N-[(2,5-dichlorophenyl)carbonyl]glycinate typically involves the reaction of 2,5-dichlorobenzoyl chloride with ethyl glycinate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a temperature range of 0-5°C to control the exothermic nature of the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is usually purified by recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Ethyl N-[(2,5-dichlorophenyl)carbonyl]glycinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl N-[(2,5-dichlorophenyl)carbonyl]glycinate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug synthesis.

    Industry: Used in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of ethyl N-[(2,5-dichlorophenyl)carbonyl]glycinate involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The pathways involved often include binding to active sites of enzymes or receptors, leading to changes in their activity .

Comparison with Similar Compounds

Ethyl N-[(2,5-dichlorophenyl)carbonyl]glycinate can be compared with other similar compounds such as:

  • Ethyl N-(2,6-dichlorophenyl)carbamate
  • Ethyl N-(2,4-dichlorophenyl)carbamate
  • Methyl N-(2,5-dichlorophenyl)carbamate

These compounds share similar structural features but differ in the position and type of substituents on the phenyl ring. The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and applications .

Properties

Molecular Formula

C11H11Cl2NO3

Molecular Weight

276.11 g/mol

IUPAC Name

ethyl 2-[(2,5-dichlorobenzoyl)amino]acetate

InChI

InChI=1S/C11H11Cl2NO3/c1-2-17-10(15)6-14-11(16)8-5-7(12)3-4-9(8)13/h3-5H,2,6H2,1H3,(H,14,16)

InChI Key

JDSIJRBVXPRIHJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CNC(=O)C1=C(C=CC(=C1)Cl)Cl

Origin of Product

United States

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